molecular formula C13H15BrO4 B11925604 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid CAS No. 1131594-64-3

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Cat. No.: B11925604
CAS No.: 1131594-64-3
M. Wt: 315.16 g/mol
InChI Key: QYTBQJWXWHTNHI-UHFFFAOYSA-N
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Description

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound with the molecular formula C13H15BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a tetrahydro-2H-pyran-4-ylmethoxy group

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Esterification and Amidation: Formation of esters and amides.

Scientific Research Applications

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid imparts unique chemical properties, such as increased solubility and potential for specific biological interactions, distinguishing it from other similar compounds .

Properties

CAS No.

1131594-64-3

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

3-bromo-4-(oxan-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H15BrO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16)

InChI Key

QYTBQJWXWHTNHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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